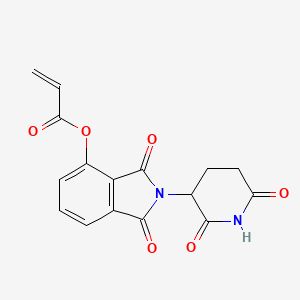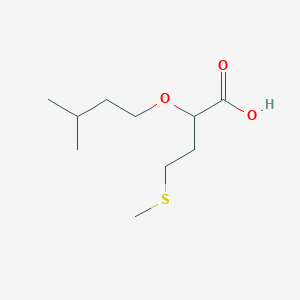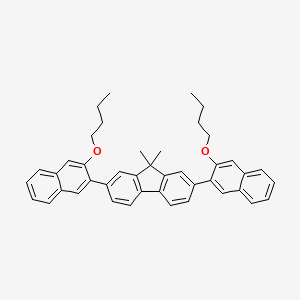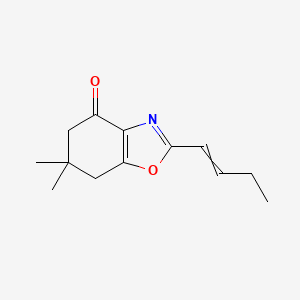
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is an organic compound with a unique structure that combines a benzoxazole ring with a butenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound .
化学反応の分析
Types of Reactions
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties
作用機序
The mechanism of action of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and triggering downstream effects. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used .
類似化合物との比較
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure but may have different side chains or functional groups.
Butenyl-substituted compounds: These compounds have a butenyl side chain but may differ in the core structure or other substituents.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties .
特性
CAS番号 |
833446-86-9 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
2-but-1-enyl-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C13H17NO2/c1-4-5-6-11-14-12-9(15)7-13(2,3)8-10(12)16-11/h5-6H,4,7-8H2,1-3H3 |
InChIキー |
ILCLKKHIQPWPAG-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1=NC2=C(O1)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


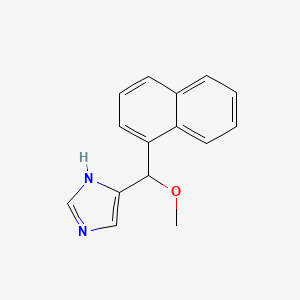
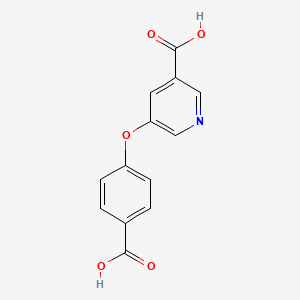
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
![5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15158706.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
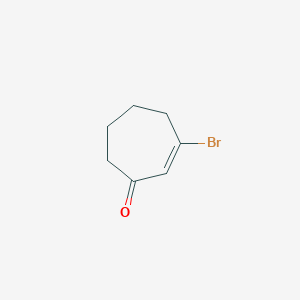
![3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15158714.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)

![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)

